Technical Guide: BAY-299 Mechanism of Action & BRPF2 Inhibition
Technical Guide: BAY-299 Mechanism of Action & BRPF2 Inhibition
[1]
Executive Summary
BAY-299 is a potent, selective, and cell-active chemical probe designed to inhibit the bromodomains of BRPF2 (BRD1) and TAF1 .[1][2][3] Developed through a collaboration between Bayer and the Structural Genomics Consortium (SGC), it serves as a critical tool for dissecting the specific roles of BRPF2 in chromatin remodeling and TAF1 in transcription initiation, distinct from the widely studied BET family (BRD4).
This guide details the molecular mechanism, structural basis of inhibition, and validated experimental protocols for utilizing BAY-299 in epigenetic research.
Biological Context: The BRPF2 Scaffold
To understand the mechanism of BAY-299, one must first understand the architecture of the complexes it disrupts.
BRPF2 (Bromodomain and PHD Finger-containing protein 2) , also known as BRD1 , acts as a multivalent scaffold protein. It is essential for assembling the MOZ/MORF histone acetyltransferase (HAT) complexes.[2] These complexes are responsible for acetylation of Histone H3 at Lysine 14 (H3K14ac), a mark associated with active gene transcription and crucial for embryonic development, particularly erythropoiesis.
The Assembly Mechanism
BRPF2 bridges the catalytic subunit (MOZ or MORF) with accessory proteins (ING4/5, Eaf6) and the chromatin substrate. The BRPF2 Bromodomain (BD) specifically recognizes acetylated lysine residues on histone tails (preferentially H4K5ac, H4K8ac), anchoring the HAT complex to specific genomic loci.
BAY-299 acts by competitively binding to this bromodomain , effectively "blinding" the complex and preventing it from docking onto chromatin.
Visualization: BRPF2 Complex Assembly & Inhibition
The following diagram illustrates the quaternary structure of the MOZ/MORF complex and the specific interference point of BAY-299.
Figure 1: BRPF2 acts as the central scaffold for the MOZ/MORF HAT complex. BAY-299 competitively inhibits the BRPF2 bromodomain, preventing chromatin recruitment.
Chemical Biology & Mechanism of Action
BAY-299 is a benzoisoquinolinedione derivative.[1][3] Its design exploits the specific topology of the BRPF2 and TAF1 bromodomain binding pockets.
Structural Basis of Potency
Crystallographic studies (PDB: 5N49 for BRPF2, 5MG2 for TAF1) reveal the precise binding mode:
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Acetyl-Lysine Mimicry: The benzoisoquinolinedione core mimics the natural acetyl-lysine substrate.
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Key Hydrogen Bond: The carbonyl oxygen of the inhibitor forms a critical hydrogen bond with the conserved asparagine residue (Asn642 in BRPF2, Asn1639 in TAF1). This interaction is the hallmark of bromodomain inhibition.
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Water Network Displacement: High potency is achieved by displacing conserved water molecules within the binding pocket, a thermodynamically favorable process that increases binding affinity.
Selectivity Profile
A critical requirement for a chemical probe is selectivity, particularly against the BET family (BRD4), to avoid confounding phenotypic effects.
| Target | IC50 (TR-FRET) | Kd (BROMOscan) | Selectivity Ratio (vs BRPF2) |
| BRPF2 (BRD1) | 67 nM | 6 nM | 1x (Primary Target) |
| TAF1 (BD2) | 8 nM | 13 nM | ~0.1x (Dual Target) |
| BRPF1 | 3150 nM | - | >47x |
| BRPF3 | 5560 nM | - | >83x |
| BRD4 (BD1) | > 20,000 nM | > 10,000 nM | >300x |
Interpretation: BAY-299 is highly selective for BRPF2 and TAF1-BD2.[1][4] It displays negligible activity against BET bromodomains (BRD4), making it a superior tool compared to pan-bromodomain inhibitors when studying BRPF2-specific biology.
Experimental Validation Protocols
To validate BAY-299 activity in your own research, use the following standardized protocols. These methodologies are designed to be self-validating and robust.[5]
Protocol A: Biochemical Potency (TR-FRET)
Objective: Determine the IC50 of BAY-299 against BRPF2 or TAF1 bromodomains. Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) measures the displacement of a biotinylated acetyl-histone peptide from a His-tagged bromodomain protein.
Reagents:
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Protein: His-tagged BRPF2 bromodomain (e.g., residues 560–660).
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Ligand: Biotinylated H4K5ac/K8ac/K12ac peptide.
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Donor: Europium (Eu)-labeled anti-His antibody.
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Acceptor: APC (Allophycocyanin)-labeled Streptavidin.
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Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.05% CHAPS, 1 mM DTT, 0.1% BSA.
Workflow:
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Preparation: Prepare a serial dilution of BAY-299 in DMSO (typically 11 points, 1:3 dilution).
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Incubation 1: Add 5 µL of inhibitor solution to a 384-well low-volume plate.
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Protein Addition: Add 5 µL of His-BRPF2 protein (Final conc: 5-10 nM) + Eu-anti-His antibody (Final conc: 2 nM). Incubate 15 mins.
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Peptide Addition: Add 10 µL of Biotin-Peptide (at Kd concentration) + APC-Streptavidin (Final conc: 10-20 nM).
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Equilibration: Incubate for 60 minutes at Room Temperature (RT) in the dark.
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Read: Measure TR-FRET signal on a multimode reader (Excitation: 337 nm; Emission 1: 615 nm, Emission 2: 665 nm).
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Analysis: Calculate Ratio (Em665/Em615). Fit data to a 4-parameter logistic equation.
Protocol B: Cellular Target Engagement (NanoBRET)
Objective: Confirm BAY-299 enters the cell and binds BRPF2 in a chromatin context. Principle: Competitive displacement of a fluorescent tracer from a NanoLuc-fused BRPF2 protein in live cells.
Workflow Visualization:
Figure 2: NanoBRET workflow for validating cellular permeability and target engagement.
Key Procedural Steps:
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Transfection: Transfect HEK293 cells with a plasmid encoding NanoLuc-BRPF2 . Incubate 20-24 hours.
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Tracer: Treat cells with a cell-permeable fluorescent tracer (e.g., Promega Tracer K-4 or similar broad-spectrum bromodomain tracer) at a concentration determined by a tracer titration curve (typically 0.1 - 0.5 µM).
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Treatment: Add BAY-299. If BAY-299 binds BRPF2, it displaces the tracer.
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Measurement: Add NanoGlo substrate. Energy transfer occurs only if the tracer is bound.
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High BRET Signal = Tracer Bound (No Inhibition).
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Low BRET Signal = Tracer Displaced (Inhibition).
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Validation: BAY-299 should show an IC50 < 1 µM in this assay, confirming it engages BRPF2 inside the nucleus.
References
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Discovery and Characterization of BAY-299: Bouché, L., et al. (2017).[1] "Benzoisoquinolinediones as Potent and Selective Inhibitors of BRPF2 and TAF1/TAF1L Bromodomains." Journal of Medicinal Chemistry, 60(9), 4002–4022.[1]
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Structural Basis (PDB 5N49 & 5MG2): Structural Genomics Consortium (SGC). "Crystal structure of the BRPF2 bromodomain in complex with BAY-299." RCSB Protein Data Bank.
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BRPF2 Biological Function: Mishima, Y., et al. (2011). "The Hbo1-Brd1/Brpf2 complex is responsible for global acetylation of H3K14 and required for fetal liver erythropoiesis." Blood, 118(9), 2443–2453.
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Chemical Probe Profile (SGC): Structural Genomics Consortium.[4] "BAY-299: A probe for BRD1 and TAF1."
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. BAY-299 | Structural Genomics Consortium [thesgc.org]
- 3. rcsb.org [rcsb.org]
- 4. BAY-299 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
